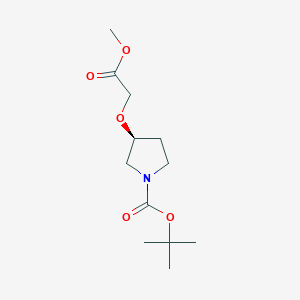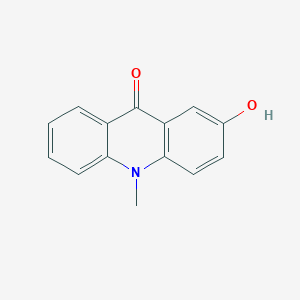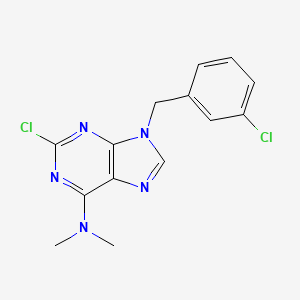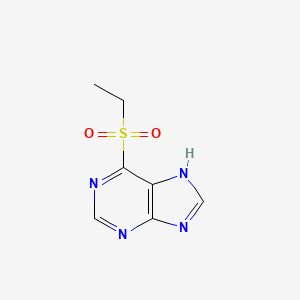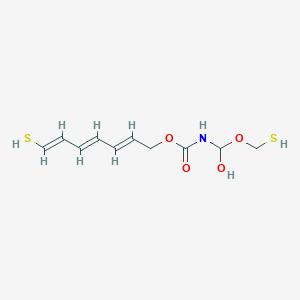
(R)-1-(4-Methylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methylpyridin-2-yl)ethanol is a chiral alcohol derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 1-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylpyridin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-4-Methyl-2-pyridyl ketone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a ruthenium complex or a chiral borane reagent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C, and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylpyridin-2-yl)ethanol can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the product, which is crucial for its applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for the formation of tosylates, are frequently employed.
Major Products
Oxidation: The major products include ®-4-Methyl-2-pyridyl ketone or ®-4-Methyl-2-pyridyl aldehyde.
Reduction: The major product is ®-4-Methyl-2-pyridylmethane.
Substitution: Depending on the substituent, products can include ®-1-(4-Methylpyridin-2-yl)ethyl chloride, ®-1-(4-Methylpyridin-2-yl)ethylamine, or ®-1-(4-Methylpyridin-2-yl)ethyl ether.
Scientific Research Applications
®-1-(4-Methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methylpyridin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activity and properties.
4-Methyl-2-pyridylmethanol: Lacks the chiral center, leading to different reactivity and applications.
2-Methylpyridine: A simpler analog without the hydroxyl group, used in different chemical contexts.
Uniqueness
®-1-(4-Methylpyridin-2-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to form specific interactions with molecular targets makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
MLRVQWPIBKUBIN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)[C@@H](C)O |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


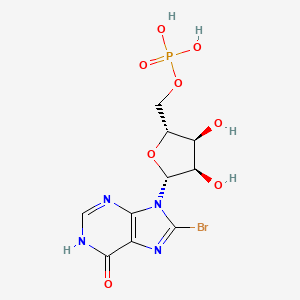

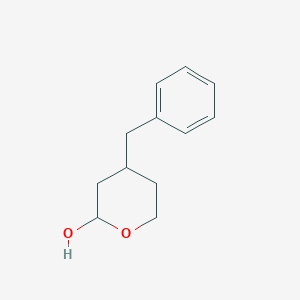
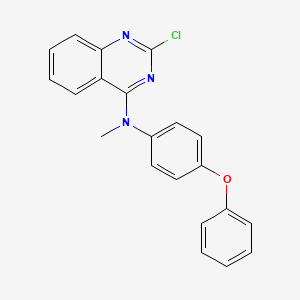
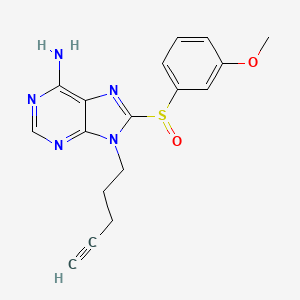
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)


